2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one
Overview
Description
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is a heterocyclic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is a derivative of quinazolinone, characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with acetone in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring system act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the ring system, enhancing their chemical and biological properties .
Scientific Research Applications
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antiviral and antibacterial effects. It also interacts with cellular pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone
- 2,2-Dimethyl-1,2-dihydro-4(1H)-quinazolinone
Uniqueness
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain biological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMRXBQNLKDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344218 | |
Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77726-78-4 | |
Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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